molecular formula C4H6N4 B104995 2-Hydrazinylpyrazine CAS No. 54608-52-5

2-Hydrazinylpyrazine

Cat. No. B104995
CAS RN: 54608-52-5
M. Wt: 110.12 g/mol
InChI Key: IVRLZJDPKUSDCF-UHFFFAOYSA-N
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Description

2-Hydrazinylpyrazine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, and a hydrazine group attached to it. This structure is known for its reactivity and ability to undergo various chemical transformations, making it a valuable building block in organic synthesis.

Synthesis Analysis

The synthesis of related pyrazine derivatives has been explored in several studies. For instance, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 demonstrates the potential for microbial processes in generating pyrazine-based compounds . Additionally, the synthesis of 1H-pyrazin-2-ones and 2-aminopyrazines from Boc-protected amino acids and amino alcohols or amines indicates the versatility of pyrazine derivatives and the use of readily available starting materials for their preparation .

Molecular Structure Analysis

The molecular structure of 2-hydrazinylpyrazine and its derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2,6-bis-hydrazinopyridine dihydrate and its tosylate salt provides insight into the arrangement of hydrazine groups around the pyridine ring . Similarly, the crystal structure of (E)-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol reveals the bond lengths and angles within the molecule, as well as the intramolecular and intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

2-Hydrazinylpyrazine can participate in various chemical reactions due to its reactive hydrazine group. For instance, the reaction of 2-styrylchromones with hydrazine hydrate leads to the formation of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, demonstrating the compound's ability to undergo cyclocondensation reactions . Hydrazinolytic recyclization reactions, as seen with 2-phenacylbenzothiazole and 2-benzoyl-3-oxo-1,4-benzothiazine, further showcase the reactivity of hydrazine-containing compounds in forming new heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazinylpyrazine derivatives are influenced by the presence of functional groups and the overall molecular structure. For example, the corrosion inhibition performance of hydrazino-methoxy-1,3,5-triazine derivatives on steel in acidic media highlights the importance of the number of hydrazino groups and the presence of methoxy groups in determining the compound's interaction with metal surfaces . These properties are crucial for applications in industrial processes, such as corrosion protection.

Scientific Research Applications

Antimycobacterial Applications

2-Hydrazinylpyrazine has been utilized in the synthesis of various derivatives for antimycobacterial activities. A study by (Pinheiro et al., 2020) synthesized pyrazinyl derivatives and evaluated their activity against M. tuberculosis. The most active compound demonstrated significant in vitro activity and was compared favorably to the reference drug ethambutol.

Microbiological Studies

In microbiology, 2-Hydrazinylpyrazine's derivatives have been explored for their antibacterial properties. For instance, (El-Gaby et al., 2000) prepared hydrazones from sulfanilamide derivatives and evaluated their antibacterial activities against various bacteria.

Chemical Synthesis and Structural Analysis

The compound has been key in the synthesis of other chemical structures. (Baryala et al., 2008) synthesized hydroxypyrazole derivatives via hydrazinolysis, providing insights into the mechanism of the reaction and the crystal structure of the resulting compounds.

Corrosion Inhibition

2-Hydrazinylpyrazine derivatives have been studied for their corrosion inhibition properties. (El‐Faham et al., 2016) investigated the corrosion inhibition performance of hydrazino-s-triazine derivatives on steel in acidic media. The results demonstrated significant protection against corrosion.

Crystal Structure Studies

The crystal structure of derivatives of 2-Hydrazinylpyrazine has been a subject of interest. (Liang & Zhan, 2009) analyzed the crystal structure of a specific hydrazonomethylphenol derivative, contributing to understanding the compound's molecular framework.

Antitumor and Antimicrobial Activities

Research on 2-Hydrazinylpyrazine derivatives includes their potential in antitumor and antimicrobial applications. (Riyadh, 2011) synthesized novel N-arylpyrazole-containing enaminones and evaluated their cytotoxic effects and antimicrobial activity.

Absorption Properties in Dyes

The absorption properties of 2-Hydrazinylpyrazine derivatives in dye synthesis have been studied by (Şener et al., 2018). They synthesized a series of mono-azo dyes and investigated their absorption profiles in different solvents.

Antimycobacterial Derivatives

Further antimycobacterial research was conducted by (Raval, 2009), synthesizing triazines from 2-aminopyrazine and testing their activity against Mycobacterium tuberculosis.

DNA Binding and Antimicrobial Properties

2-Hydrazinylpyrazine derivatives were also examined for DNA binding and antimicrobial properties. (Mech-Warda et al., 2022) focused on the physicochemical and cytotoxic properties of chlorohydrazinopyrazine, highlighting its high affinity for DNA and lack of toxicity toward human cells.

Safety And Hazards

2-Hydrazinylpyrazine is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

pyrazin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-8-4-3-6-1-2-7-4/h1-3H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRLZJDPKUSDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363374
Record name 2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinylpyrazine

CAS RN

54608-52-5
Record name 2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazinopyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A sample of 2-hydrazinopyrazine was prepared from 2-chloropyrazine and hydrazine using a procedure analogous to that described in the literature [P. J. Nelson and K. T. Potts, J. Org. Chem., 27, 3243 (1962)], except that the crude product was extracted into 10% methanol/dichloromethane and filtered, and the filtrate was concentrated and purified by flash chromatography on silica gel, eluting with 100% ethyl acetate followed by 10% methanol in dichloromethane. A mixture of 2-hydrazinopyrazine (820 mg, 7.45 mmol), trifluoroacetic acid (2.55 g, 22.4 mmol), and polyphosphoric acid (10 mL) was heated to 140° C. with stirring for 18 h. The solution was added to ice and neutralized by the addition of ammonium hydroxide. The aqueous solution was extracted three times with ethyl acetate, washed with brine, and dried over anhydrous magnesium sulfate. Concentration followed by flash chromatography (silica gel, 1:1 hexane:ethyl acetate, then 100% ethyl acetate) afforded the title compound as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AC Pinheiro, TCM Nogueira, GE Pereira… - Medicinal Chemistry …, 2020 - Springer
… The componds were obtained by the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriated aromatic or heteroaromatic aldehydes. …
Number of citations: 1 link.springer.com
L Souza da Silveira Pinto… - Letters in Drug …, 2017 - ingentaconnect.com
… p-nitro-phenylhydrazine, 2hydrazinilpyrimidine, 7-chloro-4-hydrazinylquinoline, 2chlorobenzohydrazide, 2-hydrazinylquinoxaline and 2hydrazinylpyrazine, respectively and substituted …
Number of citations: 2 www.ingentaconnect.com
W Liu, J Li, K He, F Huang, Y Ma, Y Li, Q Li… - Chinese Chemical …, 2019 - Elsevier
… During which process, it was found that 2-hydrazinylpyrazine and 2-chloro-6-hydrazinylprazine can successfully be reacted with diethyl maleate by controlling the reaction temperature, …
Number of citations: 3 www.sciencedirect.com
H Mei, AM Remete, Y Zou, H Moriwaki, S Fustero… - Chinese Chemical …, 2020 - Elsevier
… Finally, the coupling reaction between acid 96 and 2-hydrazinylpyrazine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) afforded selinexor (…
Number of citations: 160 www.sciencedirect.com
W Li, J Kang, X Zhou, D Liu, H Sun, F Xu… - Transactions of Tianjin …, 2019 - Springer
… of 2-hydrazinylpyrazine and cyanogen … 2-hydrazinylpyrazine and isothiocyanate (Scheme 1b) [23, 24]. In the third method, semicarbazide is first formed by reacting 2-hydrazinylpyrazine …
Number of citations: 2 link.springer.com
AS Nair, AK Singh, A Kumar, S Kumar, S Sukumaran… - Processes, 2022 - mdpi.com
… Trifluoromethylated phenyl, 1,2,4-triazole, and 2-hydrazinylpyrazine are three main moieties … Selinexor 6 was then obtained in 83% yield by combining acid and 2-hydrazinylpyrazine 5e …
Number of citations: 23 www.mdpi.com
RJ Ferreira, R Baptista, A Moreno… - Future Medicinal …, 2018 - Future Science
… To 100 mg (0.370 mmol) of naringenin (1) was added 82 mg (0.740 mmol) of 2-hydrazinylpyrazine and a catalytic amount of acid. After 24 h under constant stirring and reflux, the …
Number of citations: 28 www.future-science.com
S Han, L Thoresen, JK Jung, X Zhu… - ACS Medicinal …, 2017 - ACS Publications
… (20) A facile one-pot, two-step synthesis involving acylation of ketone 7 with diethyl oxalate followed by condensation with 2-hydrazinylpyrazine yielded the tricyclic pyrazole core 8. (21) …
Number of citations: 39 pubs.acs.org
A Kapusterynska, C Bijani, D Paliwoda, L Vendier… - Molecules, 2023 - mdpi.com
Hydrazone compounds represent an important area of research that includes, among others, synthetic approaches and biological studies. A series of 17 hydrazones have been …
Number of citations: 11 www.mdpi.com
L Shu, Z Shang, J Li, Y Gao, W Bi - Journal of Molecular Structure, 2023 - Elsevier
… It was obtained by condensation of 5-(4′-(diphenylamino)phenyl)thiophene-2-carbaldehyde and 2-hydrazinylpyrazine. The probe BQ can achieve dual recognition of Cu 2+ and NO. …
Number of citations: 1 www.sciencedirect.com

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